molecular formula C12H8ClN3O3 B10968610 3-chloro-N-(5-nitropyridin-2-yl)benzamide

3-chloro-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B10968610
M. Wt: 277.66 g/mol
InChI Key: VTGBKYLEQJGOHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-nitropyridin-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-amino-5-nitropyridine in the presence of pyridine as a solvent . The reaction is carried out at 100°C for 16 hours, resulting in a high yield of the desired product .

Reaction Scheme:

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Reduction Reactions: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents replacing the chloro group.

    Reduction Reactions: The major product is the corresponding amine derivative.

    Oxidation Reactions: Products include oxidized derivatives with changes in the oxidation state of nitrogen atoms.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The nitro group plays a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that interact with cellular components .

Properties

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

IUPAC Name

3-chloro-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8ClN3O3/c13-9-3-1-2-8(6-9)12(17)15-11-5-4-10(7-14-11)16(18)19/h1-7H,(H,14,15,17)

InChI Key

VTGBKYLEQJGOHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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